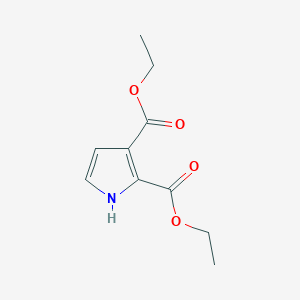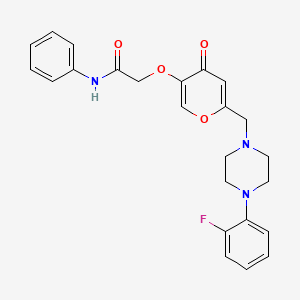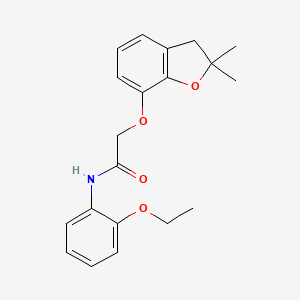![molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0](/img/no-structure.png)
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-Diisopropoxybenzene and 2-Bromo-2’,6’-Diisopropoxy-1,1’-Biphenyl as raw materials . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C30H43O2P . The molecular weight is 466.64 . The InChIKey is MXFYYFVVIIWKFE-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a versatile ligand used for the palladium-catalyzed coupling of secondary arylamines and alkylamines . It is also used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .Physical And Chemical Properties Analysis
The compound has a melting point of 123-124°C and a predicted boiling point of 551.7±40.0 °C . It is slightly soluble in Chloroform, DMSO, and Methanol . The compound is sensitive to air .Applications De Recherche Scientifique
- Pd-Catalyzed Coupling of Arylamines and Alkylamines : The compound acts as a ligand for the coupling of secondary arylamines and alkylamines, enabling the synthesis of diverse organic molecules .
Organic Synthesis
- Ladder-Type π-Conjugated Heteroacenes : The compound plays a crucial role in the palladium-catalyzed double N-arylation and intramolecular O-arylation, leading to the synthesis of ladder-type π-conjugated heteroacenes .
Material Science
Mécanisme D'action
Target of Action
The primary target of this compound is the palladium-catalyzed coupling reactions . It acts as a ligand in these reactions, facilitating the coupling of secondary arylamines and alkylamines .
Mode of Action
The compound interacts with its targets by participating in various palladium catalyzed cross-coupling reactions . It is used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . It also plays a role in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of C-C, C-N, and C-O bonds . It is also used in the Suzuki-Miyaura coupling reactions .
Pharmacokinetics
It is known that it is slightly soluble in chloroform, dmso, and methanol . This could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new chemical bonds through palladium-catalyzed coupling reactions . This can lead to the synthesis of new compounds, including secondary arylamines, alkylamines, and π-conjugated heteroacenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to air , and it should be stored in a dark place, sealed in dry, room temperature conditions . These factors should be taken into account when using the compound in reactions.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between a phosphine ligand and an aryl halide. The resulting product is then reacted with 2-phenylaniline and chloride to form the final compound.", "Starting Materials": [ "Dicyclohexylphosphine", "2,6-di(propan-2-yloxy)iodobenzene", "Palladium(II) acetate", "2-Phenylaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, mix Dicyclohexylphosphine, 2,6-di(propan-2-yloxy)iodobenzene, and Palladium(II) acetate in a solvent such as toluene or DMF.", "Step 2: Heat the mixture to reflux and stir for several hours until the reaction is complete.", "Step 3: Cool the mixture and filter off any solids that may have formed.", "Step 4: Add 2-Phenylaniline and Hydrochloric acid to the filtrate and stir for several hours.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
Numéro CAS |
1375325-68-0 |
Formule moléculaire |
C42H54ClNO2PPd |
Poids moléculaire |
777.74 |
Nom IUPAC |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride |
InChI |
InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2 |
Clé InChI |
NVVXJVMOIGXUGC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)

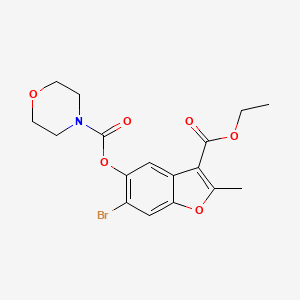
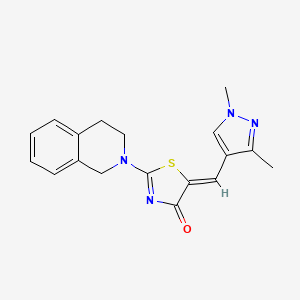
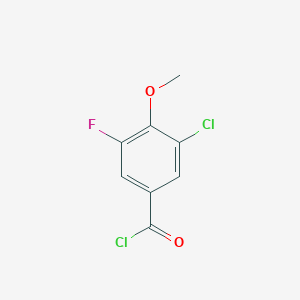

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

